molecular formula C24H32N2O2 B1671549 Eprazinone CAS No. 10402-90-1

Eprazinone

Cat. No.: B1671549
CAS No.: 10402-90-1
M. Wt: 380.5 g/mol
InChI Key: BSHWLCACYCVCJE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Eprazinone, also known by the trade name Eftapan , is primarily targeted towards the mucin receptors located in the respiratory tract . These receptors play a crucial role in the body’s response to respiratory conditions, as they are involved in the production of mucus, a key component of the body’s defense against respiratory pathogens.

Mode of Action

This compound acts as a mucolytic agent, meaning it works to break down mucus, making it easier to expel from the body . It also has bronchospasm relieving properties . This means it helps to relax and open up the airways, making breathing easier for individuals with respiratory conditions.

Result of Action

The primary result of this compound’s action is the relief of bronchospasms and the breakdown of mucus . This leads to improved respiratory function in individuals with conditions such as acute and chronic bronchitis, cough, rhinitis, and asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eprazinone involves the reaction of 2-ethoxy-2-phenylethylamine with 1-(2-methyl-1-phenylpropan-1-one)-4-piperazine . The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes using advanced techniques like continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Eprazinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced this compound derivatives.

Scientific Research Applications

Eprazinone has several scientific research applications, including:

    Chemistry: Used as a model compound to study mucolytic agents’ chemical properties and reactions.

    Biology: Investigated for its effects on respiratory tract cells and its potential to modulate mucus production.

    Medicine: Studied for its therapeutic potential in treating respiratory conditions and its mechanism of action.

    Industry: Used in the formulation of respiratory drugs and as a reference compound in quality control processes.

Comparison with Similar Compounds

Similar Compounds

    Ambroxol: Another mucolytic agent used to treat respiratory conditions.

    Bromhexine: A mucolytic drug that helps in the breakdown of mucus.

    Carbocisteine: Used to reduce the viscosity of mucus in the respiratory tract.

Uniqueness of Eprazinone

This compound is unique due to its dual action as a mucolytic and bronchospasm-relieving agent . Unlike some other mucolytics, it not only helps in breaking down mucus but also alleviates bronchospasm, making it particularly effective in treating conditions like asthma and chronic bronchitis .

Properties

IUPAC Name

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22/h4-13,20,23H,3,14-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHWLCACYCVCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048336
Record name Eprazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10402-90-1
Record name Eprazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10402-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprazinone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprazinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eprazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eprazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPRAZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883YNL63WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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